3-(4-Amino-2-trifluoromethylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Amino-2-trifluoromethylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its trifluoromethyl group and azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-2-trifluoromethylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a precursor containing the trifluoromethyl group is reacted with an azetidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and may require heating to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-(4-Amino-2-trifluoromethylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the azetidine ring provides a scaffold for further chemical modifications. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-2-trifluoromethylphenol: This compound lacks the azetidine ring and has different chemical properties.
Azetidine-1-carboxylic acid tert-butyl ester: This compound does not contain the trifluoromethyl group and has distinct reactivity.
Properties
IUPAC Name |
tert-butyl 3-[4-amino-2-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-10(8-20)22-12-5-4-9(19)6-11(12)15(16,17)18/h4-6,10H,7-8,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSKCQHAGBCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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